1-Boc-4-benzyloxy-3-hydroxymethylindole
Overview
Description
1-Boc-4-benzyloxy-3-hydroxymethylindole is a chemical compound with the molecular formula C21H23NO4. It is a derivative of indole, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a benzyloxy group at the fourth position, and a hydroxymethyl group at the third position of the indole ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
The synthesis of 1-Boc-4-benzyloxy-3-hydroxymethylindole typically involves multiple steps:
Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting indole with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the fourth position of the indole ring through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected indole with benzyl bromide in the presence of a base like potassium carbonate.
Hydroxymethylation: The hydroxymethyl group is introduced at the third position of the indole ring through a formylation reaction followed by reduction.
Chemical Reactions Analysis
1-Boc-4-benzyloxy-3-hydroxymethylindole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The formyl group can be reduced back to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and bases.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free indole.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a formyl or carboxylic acid derivative, while deprotection of the Boc group yields the free indole.
Scientific Research Applications
1-Boc-4-benzyloxy-3-hydroxymethylindole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Boc-4-benzyloxy-3-hydroxymethylindole is not well-documented, but its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The indole ring structure is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The presence of the Boc, benzyloxy, and hydroxymethyl groups may modulate these interactions, leading to specific biological effects .
Comparison with Similar Compounds
1-Boc-4-benzyloxy-3-hydroxymethylindole can be compared with other indole derivatives, such as:
1-Boc-3-hydroxymethylindole: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
4-benzyloxy-3-hydroxymethylindole: Lacks the Boc protecting group, which may affect its stability and reactivity.
1-Boc-4-benzyloxyindole: Lacks the hydroxymethyl group, which may influence its chemical reactivity and biological interactions.
The uniqueness of this compound lies in the combination of the Boc, benzyloxy, and hydroxymethyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-4-phenylmethoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIUXQDQJCAGOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654323 | |
Record name | tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-09-0 | |
Record name | 1,1-Dimethylethyl 3-(hydroxymethyl)-4-(phenylmethoxy)-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyloxy-3-hydroxymethylindole, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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